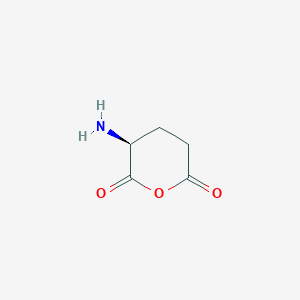

(3S)-3-Aminooxane-2,6-dione

Vue d'ensemble

Description

(3S)-3-Aminooxane-2,6-dione is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique oxane ring structure, which includes an amino group at the third position and two keto groups at the second and sixth positions. The stereochemistry of the compound is denoted by the (3S) configuration, indicating the specific spatial arrangement of the amino group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Aminooxane-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amino acids with oxalic acid derivatives, followed by cyclization to form the oxane ring. The reaction conditions often require specific catalysts and temperature control to ensure the correct stereochemistry is achieved.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as enzymatic synthesis or the use of biocatalysts. These methods offer higher yields and better control over the stereochemistry of the final product. Additionally, continuous flow reactors and other advanced technologies are employed to enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: (3S)-3-Aminooxane-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated oxane compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of (3S)-3-Aminooxane-2,6-dione exhibit promising anticancer properties. A study demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific cellular pathways. The compound's ability to modify gene expression related to cell cycle regulation has been highlighted as a key mechanism of action .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity against various bacterial strains. A comparative study evaluated the effectiveness of this compound against standard antibiotics and found it to possess a broad spectrum of activity, particularly against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents .

Biochemical Applications

Enzyme Inhibition

this compound serves as an important biochemical probe for studying enzyme mechanisms. It has been utilized in experiments to inhibit specific enzymes involved in metabolic pathways, allowing researchers to elucidate the roles of these enzymes in various biological processes. For instance, its interaction with aminotransferases has provided insights into amino acid metabolism .

Biosynthetic Pathways

The compound is recognized as a biosynthetic intermediate in the production of complex natural products. Its derivatives are used in synthetic pathways to create more complex molecules that exhibit biological activity, thereby expanding the toolbox for natural product synthesis in pharmaceutical research .

Synthetic Organic Chemistry

Building Block for Synthesis

In synthetic organic chemistry, this compound acts as a versatile building block for constructing more complex organic molecules. Its reactivity allows it to participate in various multi-component reactions (MCRs), facilitating the rapid assembly of diverse molecular architectures. Researchers have reported successful syntheses involving this compound in the formation of heterocycles and other biologically relevant structures .

Case Studies: Synthesis and Optimization

A notable case study involved optimizing reaction conditions for synthesizing substituted derivatives of this compound using eco-friendly catalysts. The study demonstrated that varying parameters such as solvent type and temperature significantly influenced yield and reaction time. For example, using ceric ammonium nitrate (CAN) as a catalyst yielded up to 94% efficiency under optimized conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Table 2: Synthesis Conditions for Derivatives

| Derivative | Catalyst | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione | CAN | Ethanol | 94 | 5 |

| Substituted bis(6-amino-1,3-dimethyluracil-5-yl)methanes | CAN | Aqueous Ethanol | 89 | 4 |

Mécanisme D'action

The mechanism by which (3S)-3-Aminooxane-2,6-dione exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the oxane ring structure allows the compound to fit into various binding pockets, modulating the function of proteins and other biomolecules. The pathways involved often include enzyme inhibition or activation, depending on the specific context of its use.

Comparaison Avec Des Composés Similaires

(3R)-3-Aminooxane-2,6-dione: The enantiomer of (3S)-3-Aminooxane-2,6-dione, differing only in the spatial arrangement of the amino group.

3-Amino-2,6-dioxopiperidine: A structurally similar compound with a piperidine ring instead of an oxane ring.

3-Amino-2,6-dioxohexane: Another similar compound with a linear hexane backbone.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both amino and keto groups within an oxane ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Activité Biologique

(3S)-3-Aminooxane-2,6-dione, also known by its CAS number 48103-74-8, is a compound with significant biological activities that have garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 129.11 g/mol. The structural characteristics suggest it is a derivative of oxanodione, which may contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant inhibition rates in HepG2 (liver carcinoma) and A549 (lung adenocarcinoma) cells, comparable to established chemotherapeutics like Sunitinib.

These results indicate that this compound could serve as a lead compound for further development in cancer therapy .

Cell Line Inhibition Rate (%) IC50 (μM) HepG2 99.98 6.92 A549 100.07 8.99 - Mechanism of Action : The compound induces apoptosis in cancer cells by arresting the cell cycle at the S phase and altering the expression of key apoptotic proteins such as Bax and Bcl-2. This suggests a mitochondria-dependent pathway for inducing cell death .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed promising results against various bacterial strains. The compound demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

These findings highlight the compound's versatility in targeting both cancerous and bacterial cells .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of various derivatives similar to this compound on lung cancer cells (A549). The results indicated that modifications to the amino group significantly affected the anticancer activity, emphasizing structure-activity relationships in drug design .

- In Vivo Studies : Animal models have been utilized to assess the safety and efficacy profile of compounds related to this compound. Preliminary results showed that these compounds were well tolerated with no significant adverse effects on liver enzymes, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

(3S)-3-aminooxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c6-3-1-2-4(7)9-5(3)8/h3H,1-2,6H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWFOJDAIRDAPK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)OC(=O)[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545960 | |

| Record name | (3S)-3-Aminooxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48103-74-8 | |

| Record name | (3S)-3-Aminooxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.